rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction is typically carried out under catalyst-free conditions, making it operationally simple and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its structure.
Cycloaddition Reactions: The oxabicyclo framework allows for further cycloaddition reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxabicyclo compounds, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.
Material Science: Its properties can be exploited in the design of novel materials with specific functionalities.
Wirkmechanismus
The mechanism of action of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The bromine atom and oxabicyclo framework allow it to participate in specific binding interactions and chemical reactions. These interactions can modulate biological pathways, making it useful in medicinal chemistry for targeting specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane: Similar in structure but with an iodine atom instead of bromine.
rac-(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octane: Contains a chlorine atom, offering different reactivity and applications.
Uniqueness
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for introducing bromine into complex molecules, which can be further modified through various chemical reactions.
Eigenschaften
Molekularformel |
C7H11BrO |
---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11BrO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
XWJGCNVUSVPYMU-FSDSQADBSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]2C[C@@H]1CO2)Br |
Kanonische SMILES |
C1CC(C2CC1CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.